molecular formula C11H22O B128117 9-Methyldecanal CAS No. 137352-60-4

9-Methyldecanal

Cat. No.: B128117
CAS No.: 137352-60-4
M. Wt: 170.29 g/mol
InChI Key: WFWCBRYYFJNRNT-UHFFFAOYSA-N
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Description

9-Methyldecanal is an organic compound with the molecular formula C₁₁H₂₂O. It is a saturated fatty aldehyde resulting from the formal oxidation of the hydroxy group of 9-methyldecan-1-ol to the corresponding aldehyde . This compound is known for its applications in the flavor and fragrance industry due to its characteristic scent.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-Methyldecanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 9-methyldecan-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 9-Methyldecanoic acid.

    Reduction: 9-Methyldecan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyldecanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyldecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular signaling pathways. Its effects are mediated through its ability to modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyldecanal is unique due to its specific structure and the resulting scent profile, making it particularly valuable in the flavor and fragrance industry. Its synthesis from readily available materials also makes it economically advantageous .

Properties

IUPAC Name

9-methyldecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCBRYYFJNRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556391
Record name 9-Methyldecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137352-60-4
Record name 9-Methyldecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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